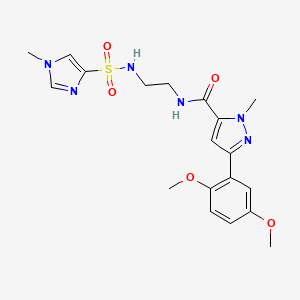![molecular formula C25H22N2O4 B2531093 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol CAS No. 903862-20-4](/img/structure/B2531093.png)
2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol" is a complex organic molecule that may have potential biological or pharmaceutical applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the compound .
Synthesis Analysis
The synthesis of related pyrimidine derivatives is described in several studies. For instance, paper details the preparation of 2,4-diamino-6-hydroxypyrimidines with various substitutions, which are then alkylated to afford different regioisomers. Similarly, paper discusses the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols to yield 2-(2-arylpyrrolidin-1-yl)pyrimidines. These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various techniques. For example, paper uses X-ray diffraction, infrared spectroscopy, and quantum chemical computational methods to characterize the structure of a similar compound. The study in paper also employs density functional theory (DFT) calculations to analyze the structural properties of an alkylaminophenol compound. These approaches could be applied to determine the molecular structure of "2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol."
Chemical Reactions Analysis
The reactivity and transformation of related compounds are explored in papers and . Paper studies the kinetics and mechanism of transformation of a methoxyphenylpyrrolidinone derivative, while paper provides insights into the intramolecular charge transfer and reactivity through natural bond orbital (NBO) analysis. These findings can help predict the chemical reactions that the target compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are discussed in several papers. Paper examines the activity of pyridopyrimidinone derivatives as aldose reductase inhibitors and their antioxidant properties. Paper and provide a comprehensive analysis of the electronic and structural properties, including vibrational frequencies and molecular electrostatic potential, of an alkylaminophenol compound. Paper synthesizes bromo-methoxyphenol derivatives and evaluates their antibacterial activities. These studies can inform the potential properties and activities of "2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol."
科学的研究の応用
Aldose Reductase Inhibition and Antioxidant Properties
A study explored pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the specified compound, for their ability to inhibit aldose reductase (ALR2) and exhibit antioxidant activity. These compounds demonstrated inhibitory effects in the micromolar/submicromolar range, with modifications enhancing their potency. The presence of phenol or catechol hydroxyls was critical for pharmacophoric recognition by the enzyme, underlining the importance of specific functional groups in therapeutic applications. Additionally, these derivatives displayed significant antioxidant capabilities, especially those with catechol derivatives showing the best activity, suggesting potential for managing oxidative stress-related conditions (C. La Motta et al., 2007).
Spin Interaction in Zinc Complexes
Research into Schiff and Mannich bases, including structures akin to the given compound, highlighted their interaction with zinc ions leading to distinct spin properties. These complexes, characterized by X-ray diffraction, showed an octahedral zinc environment and exhibited reversible oxidation processes. The stability and spin-coupling behaviors of these complexes, alongside their electronic properties, contribute valuable insights into the design of spintronic devices and materials with specific magnetic properties (M. Orio et al., 2010).
Anticancer and Antifungal Activities
The antifungal and anticancer potentials of derivatives similar to the compound have been investigated. For instance, specific pyrimidin-amine derivatives exhibited notable antifungal activity against Aspergillus species, highlighting the therapeutic potential of these compounds in treating fungal infections (N. N. Jafar et al., 2017). Additionally, another study focused on Schiff base compounds derived from vanillin, showing weak activity against T47D breast cancer cells, indicating the diverse bioactivity profile that these chemical structures can offer for cancer treatment exploration (L. Sukria et al., 2020).
Corrosion Inhibition
Vanillin Schiff base derivatives, structurally related to the specified compound, were synthesized and demonstrated effective corrosion inhibition on mild steel in acidic conditions. These findings not only suggest applications in protecting industrial materials but also highlight the chemical versatility of such compounds in developing environmentally friendly corrosion inhibitors (Sanjoy Satpati et al., 2020).
特性
IUPAC Name |
2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-17-5-3-4-6-18(17)15-30-21-11-12-22(23(28)13-21)25-24(14-26-16-27-25)31-20-9-7-19(29-2)8-10-20/h3-14,16,28H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDYSLYNLVSJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3OC4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


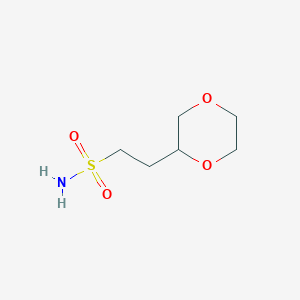
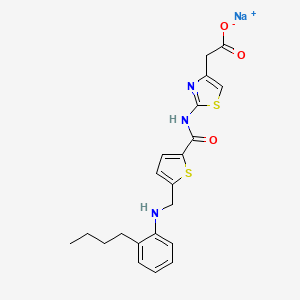

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2531016.png)
![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
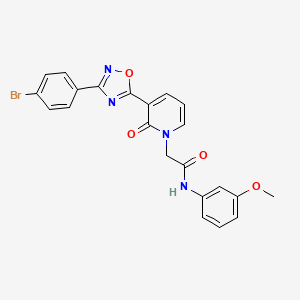
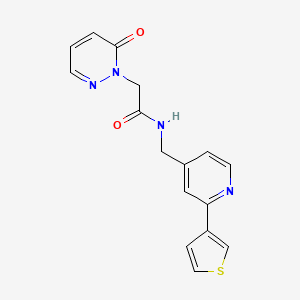
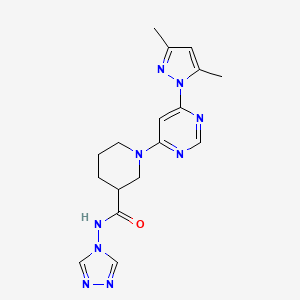
![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)
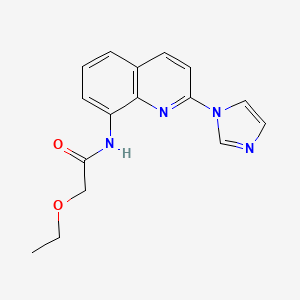
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
![1-[4-Phenyl-4-(1,3,4,5-tetrahydro-2-benzazepine-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2531032.png)
